molecular formula C8H6BrNO2 B12284522 (2E)-1-(4-bromophenyl)-2-hydroxyiminoethanone

(2E)-1-(4-bromophenyl)-2-hydroxyiminoethanone

Cat. No.: B12284522
M. Wt: 228.04 g/mol
InChI Key: FFJWXANTUQPJJO-BJMVGYQFSA-N
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Description

(4-Bromo-phenyl)-oxo-acetaldehyde oxime is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, an oxo group, and an acetaldehyde oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-phenyl)-oxo-acetaldehyde oxime typically involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production of (4-Bromo-phenyl)-oxo-acetaldehyde oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include steps for purification and quality control to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-phenyl)-oxo-acetaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromo-phenyl)-oxo-acetaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-phenyl)-oxo-acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenol
  • 4-Bromobenzaldehyde

Comparison: (4-Bromo-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of both an oxime group and a bromine atom on the phenyl ring This combination imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(2E)-1-(4-bromophenyl)-2-hydroxyiminoethanone

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+

InChI Key

FFJWXANTUQPJJO-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/O)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)Br

Origin of Product

United States

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